Synthesis of N-Isopropylthiourea from Isopropylamine: A Technical Guide
Synthesis of N-Isopropylthiourea from Isopropylamine: A Technical Guide
This document provides an in-depth technical guide for the synthesis of N-isopropylthiourea and its symmetrically disubstituted derivative, N,N'-diisopropylthiourea, utilizing isopropylamine as the primary starting material. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details several synthetic pathways, complete with experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms and workflows.
Overview of Synthetic Pathways
The synthesis of thioureas from primary amines like isopropylamine can be achieved through several established chemical routes. The choice of method often depends on the availability of reagents, desired scale, and safety considerations. The most prevalent pathways include:
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Reaction with an Isothiocyanate: This is a versatile and high-yielding method. For the synthesis of N-isopropylthiourea, isopropylamine is reacted with an in situ generated or isolated isothiocyanate precursor. To obtain the monosubstituted N-isopropylthiourea, a thiocyanate source that provides the equivalent of HSCN is needed, or by reacting isopropyl isothiocyanate with ammonia. To obtain the symmetrically disubstituted N,N'-diisopropylthiourea, isopropyl isothiocyanate is reacted with a second equivalent of isopropylamine.
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Reaction with Carbon Disulfide: This one-pot method involves the reaction of isopropylamine with carbon disulfide (CS₂). The reaction typically proceeds through a dithiocarbamate intermediate. Depending on the reaction conditions and stoichiometry, this can yield either the monosubstituted or disubstituted thiourea.[1][2][3]
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Reaction with Thiophosgene: Isopropylamine can react with the highly reactive but toxic thiophosgene (CSCl₂) to form an isothiocyanate intermediate, which can then react with another amine.[4]
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Reaction with Thiourea: In some cases, a transamination/substitution reaction can be performed where an amine displaces ammonia from thiourea, though this often requires specific catalysts and conditions.[5]
Below is a diagram illustrating the logical relationship between the starting material and the primary synthetic routes discussed.
Caption: Synthetic pathways from isopropylamine to thiourea derivatives.
Experimental Protocols and Data
This section details the experimental procedures for the most common synthetic methods.
This method is a straightforward one-pot synthesis that directly combines isopropylamine and carbon disulfide, often in an aqueous medium or with an oxidant.[1][6]
Experimental Protocol:
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To a 50 mL round-bottom flask equipped with a magnetic stirrer, add isopropylamine (10 mmol, 0.591 g).
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Cool the flask in an ice bath.
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Slowly add carbon disulfide (5 mmol, 0.381 g) to the flask under continuous stirring.
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Add 5 mL of water to the mixture.
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Seal the flask and allow the reaction mixture to be vigorously stirred at room temperature.
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Monitor the reaction progress using thin-layer chromatography (TLC) with a 10% methanol/chloroform eluent.
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Upon completion, if the product has precipitated, collect the solid by vacuum filtration. If the product remains in solution, remove the water under reduced pressure using a rotary evaporator.
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Purify the resulting solid product by recrystallization from ethanol or by washing with an ethyl acetate/hexane mixture to yield N,N'-diisopropylthiourea.[6]
Reaction Mechanism via Dithiocarbamate Intermediate
The reaction between an amine and carbon disulfide proceeds through the formation of a dithiocarbamate salt, which can then be converted to the thiourea.
Caption: Reaction mechanism for thiourea synthesis via carbon disulfide.
This is a general and high-yield method for producing both mono- and di-substituted thioureas.[7] To synthesize N-isopropylthiourea, one would react isopropyl isothiocyanate with ammonia. To synthesize N,N'-diisopropylthiourea, one would react it with isopropylamine.
Experimental Protocol (General):
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve the primary amine (e.g., ammonia or isopropylamine) in a suitable solvent like ethanol.
-
Slowly add a stoichiometric equivalent of isopropyl isothiocyanate from the dropping funnel over a period of 1 hour with constant stirring.[7]
-
The reaction is often exothermic; maintain control over the temperature with an ice bath if necessary.
-
After the addition is complete, heat the solution on a water bath for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to crystallize the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Further purification can be achieved by recrystallization from ethanol.[7]
A patented method describes the synthesis from thiourea and diisopropylamine, which is a different starting amine but relevant for producing the target molecule. This method uses a phase-transfer catalyst.[5]
Experimental Protocol:
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Mix thiourea (10 mmol, 0.761 g), diisopropylamine (20 mmol, 2.02 g), and PEG-400 (0.4 mmol) in 20 mL of water in a round-bottom flask.
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Heat the mixture to reflux under normal pressure and maintain for 26 hours.
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After the reaction period, cool the mixture to allow the product to precipitate.
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Filter the solid product, wash with water, and dry to obtain N,N'-diisopropylthiourea.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for N,N'-diisopropylthiourea.
Table 1: Synthesis of N,N'-Diisopropylthiourea from Thiourea and Diisopropylamine [5]
| Thiourea (mmol) | Diisopropylamine (mmol) | Catalyst (PEG-400, mmol) | Water (mL) | Time (h) | Yield (%) | Melting Point (°C) |
| 8 | 20 | 1.1 | 16 | 20 | 70 | 140-143 |
| 12 | 20 | 0.22 | 16 | 20 | 75 | 140-143 |
| 11 | 20 | 0.7 | 16 | 24 | 81 | 140-143 |
| 10 | 20 | 0.4 | 20 | 26 | 78 | 142-145 |
| 9 | 20 | Recycled Filtrate | - | 36 | 80 | 143-145 |
Table 2: Physical and Chemical Properties of Isopropylthiourea Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N,N'-Diisopropylthiourea | C₇H₁₆N₂S | 160.28[8] | 143-145[6] | White to light yellow solid[6] |
| N-t-Butyl-N'-isopropylthiourea | C₈H₁₈N₂S | 174.31[9] | 150-152[10] | White crystal[11] |
General Experimental Workflow
The synthesis of N-isopropylthiourea, regardless of the specific method, follows a general laboratory workflow. This can be visualized as a sequence of key stages from preparation to final analysis.
Caption: General experimental workflow for thiourea synthesis.
Safety Considerations
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Isopropylamine: Is a flammable and corrosive liquid with a strong ammonia-like odor. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[12]
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Carbon Disulfide: Is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a fume hood, away from ignition sources.
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Thiophosgene: Is extremely toxic and corrosive. It should only be handled by experienced personnel with appropriate safety precautions, including a dedicated fume hood and emergency response plan.[4]
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Hydrogen Sulfide (H₂S): May be generated as a byproduct in reactions involving carbon disulfide.[5] H₂S is a highly toxic and flammable gas. Ensure adequate ventilation and consider a scrubbing system for larger-scale reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 6. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. N-T-BUTYL-N'-ISOPROPYLTHIOUREA | 52599-24-3 [chemicalbook.com]
- 12. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
